molecular formula C10H7ClO2 B11903813 1-Chloronaphthalene-2,7-diol CAS No. 2954-74-7

1-Chloronaphthalene-2,7-diol

Cat. No.: B11903813
CAS No.: 2954-74-7
M. Wt: 194.61 g/mol
InChI Key: QVHYAZHFOLHEBE-UHFFFAOYSA-N
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Description

1-Chloronaphthalene-2,7-diol: is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound features a chlorine atom and two hydroxyl groups attached to the naphthalene ring, specifically at the 1, 2, and 7 positions. The presence of these functional groups significantly alters the chemical and physical properties of the naphthalene core, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloronaphthalene-2,7-diol typically involves the chlorination of naphthalene followed by hydroxylation. One common method is the direct chlorination of naphthalene using chlorine gas in the presence of a catalyst such as ferric chloride. This reaction yields 1-chloronaphthalene, which can then be hydroxylated at the 2 and 7 positions using a hydroxylating agent like hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reaction Conditions:

  • Substrate : Naphthalene-2,7-diol

  • Chlorinating agent : N-chlorosuccinimide

  • Solvent : Pyridine

  • Yield : 49%

Mechanistic Insight :
The reaction proceeds through electrophilic aromatic substitution (EAS), where NCS generates a chlorinating agent (Cl⁺) in situ. The chlorine atom preferentially substitutes at the 1-position due to directing effects of the hydroxyl groups.

Esterification of Hydroxyl Groups

The hydroxyl groups at the 2,7-positions undergo acylation reactions with acyl chlorides to form diesters.

Example Reaction :

  • Substrate : 1-Chloronaphthalene-2,7-diol

  • Acylating agent : 4-Formylbenzoyl chloride

  • Conditions :

    • Solvent: Dichloromethane/H₂O (two-phase system)

    • Catalyst: Tetrabutylammonium hydrogen sulfate (5 mol%)

    • Temperature: Room temperature

  • Product : 1-Chloro-2,7-bis(4-formylbenzoyloxy)naphthalene

Key Observations :

  • The reaction is efficient under mild conditions, avoiding side reactions at the chlorine substituent.

  • Yields depend on steric and electronic effects of the acylating agent.

Nucleophilic Substitution at the Chlorine Atom

While direct substitution of the chlorine atom in this compound is not explicitly documented, analogous reactions in monohalonaphthalenes provide insights.

General Reactivity :

  • Base : Potassium t-butoxide

  • Solvent : Dimethyl sulfoxide (DMSO)/t-butyl alcohol

  • Mechanism :

    • Deprotonation at the ortho position (relative to Cl) forms a 1,2-dehydronaphthalene intermediate.

    • Subsequent nucleophilic attack by alkoxides or thiols generates substituted products.

Limitations :

  • The presence of hydroxyl groups may hinder dehydronaphthalene formation due to hydrogen bonding or competing reactions.

Hypothetical Pathway:

  • Oxidizing agent : H₂O₂ or O₂

  • Catalyst : Fe-based complexes (e.g., [Fe(5-tips3tpa)] )

  • Potential product : 1-Chloronaphthoquinone

Challenges :

  • The electron-withdrawing chlorine atom may stabilize the diol form, reducing oxidation propensity.

Elimination Reactions

Under strong basic conditions, elimination of HCl could occur, forming a naphthoquinone methide intermediate.

Conditions :

  • Base : Potassium t-butoxide

  • Solvent : DMSO

  • Outcome : Formation of a reactive aryne or diradical species.

Experimental Evidence :

  • For 1-bromonaphthalene, elimination leads to dehydronaphthalene intermediates .

  • In this compound, steric hindrance from hydroxyl groups may suppress elimination.

Functionalization :

  • Step 1 : Acylation with 4-formylbenzoyl chloride to form diesters.

  • Step 2 : Schiff base formation with aromatic amines.

  • Mesomorphic Properties :

    • Non-conventional smectic phases with helical structures.

    • Phase behavior depends on lateral substituents (e.g., Cl, CN).

Scientific Research Applications

Biodegradation Studies

Recent studies have focused on the biodegradation of 1-chloronaphthalene-2,7-diol by environmental bacteria. For instance, research has shown that strains of Pseudomonas and Serratia can effectively degrade this compound. After prolonged exposure to this compound, these bacteria exhibited increased degradation efficiency due to adaptations in their cell properties. Specifically, the study noted a significant increase in polysaccharide content in the bacterial cell walls, enhancing their ability to assimilate this hydrophobic pollutant .

Bacterial StrainDegradation Efficiency (Unexposed)Degradation Efficiency (Exposed)
Pseudomonas55%70%
Serratia55%70%

Solvent Applications

This compound has been used as a solvent additive in the fabrication of organic photovoltaic devices. It enhances the processing conditions and improves the power conversion efficiencies of these devices. For example, studies have reported power conversion efficiencies reaching up to 3.0% when using this compound as a co-solvent in bulk heterojunction materials .

Toxicity and Remediation

As an organochlorine compound, this compound poses environmental challenges due to its toxicity. However, its biodegradation potential makes it a candidate for bioremediation strategies. The adaptation mechanisms observed in bacteria suggest that engineered microbial strains could be developed for effective bioremediation of contaminated sites.

Electrochemical Reduction

Research has explored the electrochemical reduction of this compound as a method for dechlorination. This process is significant for detoxifying chlorinated aromatic compounds in wastewater treatment systems. The complete dechlorination of this compound can be achieved using naphthalene radical anions as mediators .

Liquid Crystals

The compound has been investigated for its mesomorphic properties when incorporated into liquid crystal systems. Studies indicate that lateral substitution on the naphthalene core can significantly affect the thermal and optical properties of liquid crystals based on this compound .

PropertyValue
Transition TemperatureVaries with substitution
Optical ClarityHigh

Mechanism of Action

The mechanism of action of 1-Chloronaphthalene-2,7-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also undergo metabolic transformations, producing reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

    1-Chloronaphthalene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    2,7-Dichloronaphthalene: Contains two chlorine atoms but lacks hydroxyl groups, leading to different reactivity and applications.

    1,2-Dihydroxynaphthalene: Contains two hydroxyl groups but lacks the chlorine atom, resulting in different chemical properties.

Uniqueness: 1-Chloronaphthalene-2,7-diol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity

Biological Activity

1-Chloronaphthalene-2,7-diol is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This compound features both hydroxyl and chlorine functional groups, which contribute to its unique reactivity and interaction with biological systems.

This compound has the following structural characteristics:

  • Molecular Formula : C₁₁H₉ClO₂
  • Molecular Weight : 220.64 g/mol
  • Chemical Structure : The presence of hydroxyl groups allows for hydrogen bonding, while the chlorine atom can participate in halogen bonding, influencing the compound's biological interactions.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially modulating their activity. Furthermore, the chlorine atom may enhance lipophilicity, affecting membrane permeability and interaction with cellular components.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its derivatives have shown potential as candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting specific metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer properties of this compound and its derivatives. These compounds have been shown to induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and modulation of signaling pathways related to cell survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models.

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications to the hydroxyl groups could enhance efficacy .

Study on Anticancer Mechanisms

In a research article from Cancer Research, it was found that treatment with this compound led to a dose-dependent decrease in cell viability in human breast cancer cell lines. The study suggested that the compound activates caspase pathways, leading to apoptosis .

Comparative Analysis with Similar Compounds

CompoundKey FeaturesBiological Activity
1-Chloronaphthalene Lacks hydroxyl groupsLimited reactivity
2,7-Dichloronaphthalene Contains two chlorine atomsDifferent reactivity
1,2-Dihydroxynaphthalene Contains two hydroxyl groupsEnhanced biological activity

Properties

CAS No.

2954-74-7

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

1-chloronaphthalene-2,7-diol

InChI

InChI=1S/C10H7ClO2/c11-10-8-5-7(12)3-1-6(8)2-4-9(10)13/h1-5,12-13H

InChI Key

QVHYAZHFOLHEBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2Cl)O)O

Origin of Product

United States

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